molecular formula C14H9F4NO2 B5857579 3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide

Cat. No. B5857579
M. Wt: 299.22 g/mol
InChI Key: LGBOFZJPIJLEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and is known for its remarkable pharmacological properties.

Mechanism of Action

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes in cancer metastasis. This compound has been found to modulate various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Advantages and Limitations for Lab Experiments

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide has several advantages for lab experiments. It exhibits potent antitumor activity at low concentrations, making it a promising candidate for further development as a therapeutic agent. This compound also possesses a favorable toxicity profile, with low toxicity to normal cells. However, this compound has some limitations, including its poor solubility in water and its instability in aqueous solutions.

Future Directions

For research include the development of 3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide analogs with improved solubility and stability, the evaluation of this compound in combination with other anticancer agents, and the investigation of this compound in animal models of cancer.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It exhibits potent antitumor activity, anti-inflammatory, antiviral, and antibacterial properties. This compound exerts its antitumor activity by inhibiting the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has several advantages for lab experiments, including its low toxicity to normal cells. However, it also has some limitations, including its poor solubility in water and its instability in aqueous solutions. Further research is needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-difluorophenylamine with difluoromethyl ether to form 3,4-difluoroaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield this compound.

Scientific Research Applications

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory, antiviral, and antibacterial properties.

properties

IUPAC Name

3-(difluoromethoxy)-N-(3,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-11-5-4-9(7-12(11)16)19-13(20)8-2-1-3-10(6-8)21-14(17)18/h1-7,14H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBOFZJPIJLEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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